Sitostanol-5,6,22,23-d4

Description

Overview of Phytostanols in Contemporary Biochemical Investigations

Phytostanols are a group of steroid-like compounds found naturally in plants. fao.orgnih.gov Structurally similar to cholesterol, they play a crucial role in plant cell membranes, analogous to cholesterol's function in animal cells. nih.govresearchgate.net In biochemical research, phytostanols are of significant interest due to their impact on cholesterol metabolism. nih.govpan.olsztyn.pl They are known to compete with cholesterol for absorption in the gut, a mechanism that has been extensively studied to understand lipid transport and regulation. nih.govpan.olsztyn.pl The most common phytostanols include sitostanol (B1680991) and campestanol. researchgate.net Their investigation provides valuable insights into the complex processes of sterol absorption and metabolism. nih.govmdpi.com

Principles and Advantages of Stable Isotope Labeling in Sterol Research

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. youtube.comyoutube.com In sterol research, this typically involves replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon (¹²C) with carbon-13 (¹³C). nih.gov This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to its natural counterpart within biological systems. youtube.com

The primary advantage of this technique is that the labeled compound can be distinguished from its unlabeled form by mass spectrometry. physoc.orgnih.gov This allows researchers to trace the metabolic fate of the labeled sterol with high precision and sensitivity. acs.orgnih.gov Other benefits include:

Increased Accuracy in Quantification: Labeled compounds serve as ideal internal standards in quantitative analyses, correcting for variations in sample preparation and instrument response. acs.orgnih.gov

Elucidation of Metabolic Pathways: By tracking the appearance of the isotope in various metabolites, researchers can map out complex metabolic networks and determine the rates of metabolic flux. nih.govnih.gov

Enhanced Drug Development: Deuterium labeling can improve the metabolic stability and pharmacokinetic properties of drugs, a strategy increasingly employed in medicinal chemistry. clearsynth.comresearchgate.net

Specificity and Utility of Sitostanol-5,6,22,23-d4 as a Molecular Probe and Analytical Standard

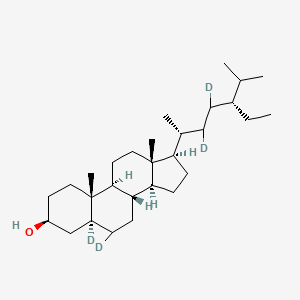

This compound is a synthetically produced version of sitostanol where four hydrogen atoms at specific positions (5, 6, 22, and 23) have been replaced with deuterium atoms. sigmaaldrich.comsigmaaldrich.com This specific labeling pattern provides a distinct mass shift of +4 atomic mass units, making it easily identifiable in mass spectrometry analysis. sigmaaldrich.comsigmaaldrich.com

Its primary utility lies in its role as an internal standard for the accurate quantification of sitostanol and other related sterols in complex biological samples like feces. lipidmaps.orgjove.com By adding a known amount of this compound to a sample before analysis, any loss of the analyte during extraction or variation in instrument signal can be precisely corrected for, leading to highly reliable quantitative data. nih.gov This is crucial in studies investigating the absorption and metabolism of dietary phytosterols (B1254722). It has also been used as an internal standard to measure the efficiency of sterol extraction in studies identifying metabolites transferred during fertilization. jove.com

Historical Trajectory of Stable Isotope Tracers in Lipid and Steroid Biochemistry

The use of stable isotopes as tracers in biological research dates back to the 1930s with the pioneering work of Rudolph Schoenheimer. nih.gov He utilized deuterium to study the metabolism of fatty acids and sterols, revolutionizing the understanding of metabolic dynamics. nih.gov Initially, the high cost and the need for specialized, often custom-built, mass spectrometers limited their widespread use. nih.gov

The advent of commercially available radioisotopes after World War II led to a temporary decline in the use of stable isotopes. nih.gov However, concerns over the safety of radioactive materials, coupled with significant advancements in mass spectrometry technology, led to a resurgence of stable isotope-based research. nih.govnih.gov Over the past few decades, the development of techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has made the use of stable isotope tracers more accessible and powerful, leading to their widespread application in lipid and steroid biochemistry today. nih.govphysoc.org

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,6-dideuterio-17-[(2R,5R)-3,4-dideuterio-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1/i8D,9D,10D,22D/t8?,9?,10?,20-,21-,22+,23+,24+,25-,26+,27+,28+,29- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJMUZUPVCAVPU-DRBICYPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@@]1(C[C@H](CC4)O)[2H])C)C)[C@H](C)C([2H])C([2H])[C@@H](CC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745826 | |

| Record name | (3beta,5alpha)-(5,6,22,23-~2~H_4_)Stigmastan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150044-25-0 | |

| Record name | Stigmastan-5,6,22,23-d4-3-ol, (3β,5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150044-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta,5alpha)-(5,6,22,23-~2~H_4_)Stigmastan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150044-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Rigorous Structural Characterization of Sitostanol 5,6,22,23 D4

Strategic Approaches for Site-Specific Deuteration in Complex Steroid Scaffolds

The synthesis of deuterated steroids requires careful planning to introduce deuterium (B1214612) at specific positions without altering the rest of the molecule. arkat-usa.org This often involves multi-step synthetic sequences and the use of specialized reagents and catalysts.

Precursor Selection and Chemical Transformation Pathways

The synthesis of Sitostanol-5,6,22,23-d4 typically starts from a readily available phytosterol precursor, such as β-sitosterol or stigmasterol (B192456). nih.govacs.org A common strategy involves the hydrogenation of the double bonds present in the precursor molecule using deuterium gas (D2) or other deuterium-donating reagents.

For the deuteration at positions 5 and 6, the Δ⁵ double bond in a precursor like β-sitosterol can be targeted. Catalytic hydrogenation using deuterium gas over a metal catalyst such as palladium or platinum is a potential route. However, achieving high regioselectivity can be challenging. arkat-usa.org

To introduce deuterium at the 22 and 23 positions, a precursor with a double bond in the side chain, such as stigmasterol, is often utilized. acs.org The synthesis might involve the following key transformations:

Hydrogenation: The double bond at C-22 in stigmasterol can be reduced using deuterium gas in the presence of a catalyst to introduce deuterium at positions 22 and 23. nih.gov

Saturation of the B-ring: The Δ⁵ double bond in the steroid nucleus is subsequently or concurrently hydrogenated to form the saturated stanol ring system. This step also introduces deuterium at positions 5 and 6 if D2 is used.

A retrosynthetic analysis suggests that a key intermediate would be a deuterated stigmasterol derivative, which is then further hydrogenated to yield the final sitostanol-d4 product. acs.org

Regioselective Deuterium Incorporation and Reaction Optimization

Achieving regioselectivity in deuteration is a significant challenge in the synthesis of complex molecules like steroids. snnu.edu.cn Various methods have been developed to control the position of deuterium incorporation. These can include:

Catalyst Selection: The choice of catalyst can influence the stereochemistry and regiochemistry of the deuteration reaction.

Directed Deuteration: In some cases, existing functional groups on the steroid can be used to direct the catalyst to a specific face of the molecule.

Protecting Groups: The use of protecting groups can block certain reactive sites, thereby directing the deuteration to the desired positions.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and solvent can significantly impact the yield and isotopic purity of the deuterated product. worktribe.com For instance, metal-free catalytic hydrogen-deuterium exchange strategies have been developed for precise deuterium incorporation in steroid frameworks, achieving high levels of deuterium incorporation. rsc.orgrsc.org

Advanced Spectroscopic and Spectrometric Techniques for Deuterium Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules and is particularly useful for confirming isotopic labeling. avantiresearch.com

In the ¹H NMR spectrum of this compound, the most direct evidence of successful deuteration is the significant reduction or complete disappearance of the proton signals corresponding to the H-5, H-6, H-22, and H-23 positions. nih.govmdpi.com By comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated counterpart (β-sitostanol), the specific sites of deuterium incorporation can be identified. chemicalbook.com The integration of the remaining proton signals can be used to quantify the extent of deuteration at each site.

| Position | Expected Change in ¹H NMR |

| 5 | Attenuation/disappearance of the corresponding proton signal. |

| 6 | Attenuation/disappearance of the corresponding proton signals. |

| 22 | Attenuation/disappearance of the corresponding proton signal. |

| 23 | Attenuation/disappearance of the corresponding proton signal. |

Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. researchgate.net The incorporation of deuterium atoms can have a noticeable effect on the chemical shifts of the directly attached carbon atoms and, to a lesser extent, on adjacent carbons. This is known as the deuterium isotope effect. rsc.org

In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons (C-5, C-6, C-22, and C-23) will typically appear as multiplets (e.g., triplets for -CD- groups) due to C-D coupling, and they will be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound. nih.gov The absence of the original singlet peaks for these carbons further confirms the deuteration.

| Carbon Position | Expected Change in ¹³C NMR | Isotope Shift (ppm) |

| C-5 | Appearance of a multiplet, upfield shift. | ~0.3-0.5 |

| C-6 | Appearance of a multiplet, upfield shift. | ~0.3-0.5 |

| C-22 | Appearance of a multiplet, upfield shift. | ~0.8-1.0 |

| C-23 | Appearance of a multiplet, upfield shift. | ~0.8-1.0 |

Note: The magnitude of the isotope shift can vary. The values provided are typical ranges observed for deuterated steroids. nih.gov

2H NMR (Deuterium NMR) for Positional Verification of Labeling

Deuterium nuclear magnetic resonance (2H NMR) is a powerful technique for confirming the specific locations of deuterium atoms within a molecule. wikipedia.orgmagritek.com Unlike proton (¹H) NMR, 2H NMR directly observes the deuterium nuclei, providing unambiguous evidence of successful deuteration at the intended sites. wikipedia.org For this compound, the 2H NMR spectrum would be expected to show signals corresponding to the deuterons at positions 5, 6, 22, and 23.

The chemical shifts in 2H NMR are similar to those in ¹H NMR, which aids in spectral interpretation. magritek.comsigmaaldrich.com However, due to the quadrupolar nature of the deuterium nucleus (spin = 1), the resolution is generally lower than in proton NMR. wikipedia.org Despite this, 2H NMR is highly effective for verifying the effectiveness of deuteration; a strong signal in the 2H spectrum coupled with the disappearance of corresponding signals in the ¹H spectrum confirms the isotopic substitution. magritek.com The technique is particularly informative for highly deuterated compounds where residual proton signals in ¹H NMR can be too weak for reliable analysis. sigmaaldrich.com

In the context of complex steroid structures, 2H NMR has been employed to study the orientation and mobility of deuterated side chains, demonstrating its utility in probing the structural details of labeled molecules. acs.orgsfu.ca

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Integrity

High-resolution mass spectrometry (HRMS) is an indispensable tool for characterizing isotopically labeled compounds like this compound. rsc.orgresearchgate.net It provides crucial information on isotopic purity, molecular weight, and structural integrity. rsc.orgnih.gov

The primary confirmation of successful deuteration via mass spectrometry is the observation of a mass shift corresponding to the number of deuterium atoms incorporated. For this compound, which has four deuterium atoms, the molecular ion peak should be observed at M+4 compared to the unlabeled sitostanol (B1680991). sigmaaldrich.comsigmaaldrich.com HRMS can precisely measure this mass difference, confirming the incorporation of the four deuterium atoms. nih.gov

The isotopic purity can also be assessed by analyzing the relative intensities of the isotopologue peaks (D0 to Dn). nih.gov This allows for the calculation of the percentage of the desired deuterated compound versus partially deuterated or non-deuterated species. rsc.org For instance, a commercially available standard of this compound reports an isotopic purity of 97 atom % D. sigmaaldrich.comsigmaaldrich.com

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉D₄H₄₈O | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 420.75 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 150044-25-0 | sigmaaldrich.comnih.gov |

| Isotopic Purity | 97 atom % D | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | M+4 | sigmaaldrich.comsigmaaldrich.com |

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of the deuterated molecule, which helps in confirming the location of the deuterium labels. researchgate.netnih.gov The fragmentation of sitostanol and other sterols typically involves the loss of a water molecule and cleavage of the side chain. innovareacademics.innih.gov

In the case of this compound, the fragmentation pattern would be expected to differ from unlabeled sitostanol in a predictable manner. For example, fragments containing the deuterated positions (5, 6, 22, and 23) will exhibit a corresponding mass shift. The fragmentation of the sterol nucleus and the side chain can provide evidence for the specific locations of the deuterium atoms. nih.gov For instance, cleavage at the C17-C20 bond would result in a fragment ion containing the deuterated side chain, while fragmentation within the steroid rings could confirm the labeling at positions 5 and 6. innovareacademics.in The analysis of these fragmentation pathways is crucial for the structural elucidation of the deuterated compound. nih.gov

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Deuterium Bond Confirmation

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are valuable for confirming the presence of carbon-deuterium (C-D) bonds. nih.govgatewayanalytical.com These techniques probe the vibrational frequencies of molecular bonds. gatewayanalytical.com The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable shift in the vibrational frequency of the C-H bond to a lower wavenumber for the C-D bond.

Chromatographic Strategies for Isolating and Validating Research-Grade this compound

Chromatographic techniques are essential for the purification and purity assessment of synthesized this compound, ensuring it meets the high standards required for research applications.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds, including isotopically labeled standards. tocris.com For this compound, HPLC is used to separate the target compound from any unreacted starting materials, byproducts, or other impurities. A typical purity level for high-quality bioactive chemicals as determined by HPLC is greater than 99%. tocris.com For this compound, a chemical purity of 95% (CP) has been reported. sigmaaldrich.comsigmaaldrich.com

Reversed-phase HPLC is a common method for the separation of sterols. washington.edu In this technique, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.govwashington.edu The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The use of HPLC coupled with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification, confirming that the peak in the chromatogram corresponds to the mass of the deuterated sitostanol. nih.gov

Gas Chromatography (GC) for Volatility and Impurity Profiling

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. researchgate.net It is frequently employed for the impurity profiling of phytosterols (B1254722), including deuterated analogs like this compound. aocs.orgaustinpublishinggroup.com The primary function of GC in this context is to separate the main compound from any potential impurities, which can then be identified and quantified.

However, the direct analysis of sterols and stanols by GC is challenging due to their low volatility and high polarity, which can result in poor peak shape and lower detector response. aocs.orgcreative-proteomics.commdpi.com To overcome this, a derivatization step is almost always required to increase the volatility and thermal stability of the analytes. mdpi.commdpi.com The most common method is silylation, which converts the hydroxyl group of the stanol into a more volatile trimethylsilyl (B98337) (TMS) ether. aocs.orgcreative-proteomics.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. aocs.orgmdpi.com

Once derivatized, the sample is introduced into the GC system. The separation is typically achieved on a capillary column, with phases like 5% diphenyl / 95% dimethyl polysiloxane being common for sterol analysis. aocs.orgnih.gov A temperature-programmed oven is used to elute the compounds based on their boiling points and interaction with the column's stationary phase. aocs.org

For detection, a Flame Ionization Detector (FID) offers robust and sensitive quantification for a wide range of organic compounds and is often used for sterol analysis. austinpublishinggroup.comcreative-proteomics.com However, for impurity profiling—which requires definitive identification of unknown peaks—GC is most powerfully coupled with a Mass Spectrometer (GC-MS). researchgate.netaocs.org GC-MS provides not only retention time data but also mass spectra for each separated compound. This allows for structural elucidation and confident identification of impurities by comparing their mass spectra to libraries or known standards. aocs.org The use of Selected Ion Monitoring (SIM) mode in GC-MS can further enhance sensitivity, enabling the detection and quantification of trace-level impurities. mdpi.comnih.gov

Research Findings

The application of GC-MS is critical for establishing a comprehensive impurity profile of this compound. Impurities can originate from various sources, including the initial starting materials, side-reactions during synthesis, or degradation of the compound during storage. Common impurities in phytosterol products include other sterols and stanols that are difficult to separate during purification, such as campesterol (B1663852), stigmasterol, and their corresponding saturated stanols. aocs.org Furthermore, oxidation products are a significant class of degradation impurities, with keto- and hydroxy- derivatives being commonly identified. researchgate.netnih.gov A GC-MS method was successfully developed to characterize and quantify nine different sitostanol oxides in various matrices, demonstrating the technique's capability for detailed impurity analysis. researchgate.net

The fact that the target compound is isotopically labeled does not fundamentally change the GC analysis approach, but it is a critical feature for its use as an internal standard in other quantitative analyses. nih.govclearsynth.com When analyzing the purity of the bulk this compound material itself, GC-MS can distinguish the deuterated compound from its non-deuterated counterpart and other potential contaminants based on their mass-to-charge ratios.

Data Tables

The following tables provide an overview of typical parameters for GC analysis and a list of potential impurities in a this compound sample.

| Parameter | Typical Setting | Purpose |

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Separation and identification of volatile compounds. aocs.org |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane | Provides separation of sterol TMS-ethers. aocs.orgaustinpublishinggroup.com |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. nih.gov |

| Injection Mode | Split (e.g., 1:30) | Introduces a small, representative portion of the sample to prevent column overload. vu.edu.au |

| Injector Temp. | 260 - 300 °C | Ensures rapid volatilization of the derivatized sample. aocs.org |

| Oven Program | Initial 50°C, ramp at 20°C/min to 320°C, hold for 10 min | Temperature gradient to separate compounds with different boiling points. vu.edu.au |

| MS Ion Source Temp. | 230 °C | Temperature at which ionization of the analyte occurs. nih.gov |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. aocs.org |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Scan Mode | Full Scan (for identification) & SIM (for trace quantification) | Full scan acquires a full mass spectrum, while SIM monitors specific ions for higher sensitivity. researchgate.netnih.gov |

| Potential Impurity | Type | Rationale for Presence | Identification Method |

| Sitostanol | Isotopic Impurity | Incomplete deuteration during synthesis. | GC-MS: Elutes nearly identically to the main peak but is differentiated by its lower molecular ion mass. |

| Campestanol | Process-Related | A common phytostanol often co-occurring with sitostanol in starting materials. aocs.org | GC-MS: Elutes just before sitostanol and identified by its characteristic retention time and mass spectrum. aocs.org |

| Stigmasterol | Process-Related | A common phytosterol in starting materials that may not be fully hydrogenated to its stanol form. aocs.org | GC-MS: Identified by its unique retention time and mass spectrum. |

| 7-ketositostanol | Degradation Product | Oxidation of the sitostanol ring structure during synthesis or storage. researchgate.net | GC-MS: Identified by its characteristic mass spectrum, including molecular ion and fragmentation pattern. researchgate.net |

| β-Sitosterol | Starting Material | Incomplete hydrogenation of the parent β-sitosterol. | GC-MS: Elutes slightly after sitostanol and is identified by its mass spectrum. aocs.org |

Methodological Applications of Sitostanol 5,6,22,23 D4 in Quantitative Analytical Biochemistry

Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Assays

IDMS is a highly accurate analytical method that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. wuxiapptec.com This internal standard, in this case, Sitostanol-5,6,22,23-d4, behaves almost identically to the unlabeled analyte (sitostanol) during sample preparation and analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard, researchers can precisely quantify the amount of the analyte in the original sample, compensating for losses during extraction and variations in instrument response. wuxiapptec.com

Internal Standard Selection and Performance Criteria

The selection of an appropriate internal standard is critical for the accuracy and reliability of IDMS assays. This compound is considered an excellent internal standard for the analysis of sitostanol (B1680991) and other related sterols for several reasons:

Structural Similarity: As a deuterated analog of sitostanol, it shares nearly identical chemical and physical properties with the analyte. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation. chromatographyonline.com

Mass Difference: The four deuterium (B1214612) atoms provide a sufficient mass shift (M+4) to distinguish it from the native analyte in the mass spectrometer without significantly altering its chemical behavior. sigmaaldrich.comsigmaaldrich.com A mass difference of 4-5 Da is generally considered ideal to minimize mass spectrometric cross-talk. wuxiapptec.com

Isotopic Purity: Commercially available this compound typically has a high isotopic purity (e.g., 97 atom % D), which is crucial to avoid interference with the quantification of the unlabeled analyte. sigmaaldrich.comsigmaaldrich.com

Stability: Deuterium-labeled standards are generally stable and less prone to the deuterium-hydrogen exchange that can sometimes occur with other labeled compounds. wuxiapptec.com

Key Performance Criteria for Internal Standards:

| Criteria | Description | Relevance to this compound |

| Purity | The internal standard should be free of impurities that could interfere with the analysis. chromatographyonline.com | High purity is available, ensuring minimal interference. sigmaaldrich.comsigmaaldrich.com |

| No Cross-Contribution | The internal standard should not contain any of the unlabeled analyte, and vice versa. wuxiapptec.com | High isotopic purity minimizes this issue. sigmaaldrich.comsigmaaldrich.com |

| Co-elution | The internal standard should ideally co-elute with the analyte to experience the same matrix effects. chromatographyonline.com | Structural similarity ensures co-elution with sitostanol. |

| Similar Ionization Efficiency | The internal standard and analyte should have similar ionization efficiencies in the mass spectrometer. nih.gov | Deuteration has a minimal effect on ionization efficiency. |

| Appropriate Concentration | The concentration of the internal standard should be carefully chosen to be within the linear range of the assay and to provide an adequate signal-to-noise ratio. wuxiapptec.comnih.gov | This is determined during method development. |

Calibration Curve Construction and Determination of Analytical Figures of Merit

To quantify the analyte, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard. labmanager.com The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. nih.gov This curve is then used to determine the concentration of the analyte in unknown samples.

Analytical Figures of Merit:

The validation of an IDMS method involves determining several key parameters to ensure its reliability and performance. diva-portal.org

| Figure of Merit | Description | Typical Values for Sterol Analysis |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. nih.gov Often defined as a signal-to-noise ratio of 3. diva-portal.orgsemanticscholar.org | Ranges from ng/mL to pg on column, depending on the specific method and instrumentation. diva-portal.orgresearchgate.net |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. nih.gov Often defined as a signal-to-noise ratio of 10. diva-portal.orgsemanticscholar.org | Ranges from ng/mL, depending on the specific method and instrumentation. diva-portal.orgunizar.es |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov | Typically demonstrated by a high correlation coefficient (r² > 0.99) for the calibration curve. diva-portal.orgnih.gov |

| Accuracy | The closeness of the measured value to the true value. nih.gov | Often assessed by analyzing certified reference materials or through recovery studies. nih.gov |

| Precision | The degree of agreement among a series of measurements of the same sample. nih.gov | Expressed as the relative standard deviation (RSD) or coefficient of variation (CV), typically below 15-20%. researchgate.net |

Evaluation and Mitigation of Matrix Effects in Complex Biological Matrices

Biological matrices such as plasma, serum, and feces are complex mixtures that can interfere with the ionization of the analyte and internal standard in the mass spectrometer, a phenomenon known as the matrix effect. wuxiapptec.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

Strategies to Evaluate and Mitigate Matrix Effects:

Post-extraction Spike Analysis: This involves comparing the response of the analyte in a neat solution to its response in a sample extract that has been spiked with the analyte after extraction. unizar.es

Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard is affected in the same way as the analyte. wuxiapptec.com

Sample Preparation: Thorough sample clean-up procedures, such as solid-phase extraction (SPE), can help to remove interfering components from the matrix. uio.nolipidmaps.org

Chromatographic Separation: Effective chromatographic separation can resolve the analyte of interest from co-eluting matrix components that may cause interference. wuxiapptec.com

Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer have a significant effect. scioninstruments.com

Advanced Sample Preparation and Derivatization Techniques for Steroid Analysis

The accurate analysis of sterols often requires sophisticated sample preparation and derivatization techniques to extract the compounds of interest from the complex biological matrix and to enhance their analytical properties for chromatographic separation and mass spectrometric detection.

Optimized Extraction Methodologies from Diverse Sample Types

The choice of extraction method depends on the specific biological matrix being analyzed.

Plasma/Serum: A common approach involves the addition of an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation, followed by protein precipitation with an organic solvent such as ethanol (B145695) or isopropanol (B130326). uio.no Lipid extraction is then performed using methods like the Folch or Bligh and Dyer procedures, which utilize chloroform (B151607) and methanol (B129727) mixtures. uio.nonih.gov Alkaline hydrolysis is often employed to cleave sterol esters and liberate the free sterols. uio.nonih.gov Solid-phase extraction (SPE) is frequently used for sample clean-up to isolate the sterol fraction. lipidmaps.orgnih.govlipidmaps.org

Cell Cultures: Lipids are typically extracted from cultured cells using a Bligh/Dyer procedure with a chloroform:methanol mixture. lipidmaps.org The deuterated internal standard, this compound, is added at this stage for quantitative analysis. lipidmaps.org

Animal Tissues: Similar to cell cultures, a Bligh/Dyer extraction is often used for animal tissues after homogenization. lipidmaps.org

Feces: Fecal samples are often homogenized, and sterols are extracted using a solvent mixture. researchgate.netresearchgate.net Sitostanol itself has been used as a fecal flow and recovery marker in cholesterol balance studies. researchgate.net Solid-phase extraction is also a common clean-up step for fecal extracts. researchgate.net

Common Extraction and Clean-up Techniques:

| Sample Type | Extraction Method | Clean-up Method |

| Plasma/Serum | Folch, Bligh & Dyer, Alcohol Precipitation | Solid-Phase Extraction (SPE) |

| Cell Cultures | Bligh & Dyer | Solid-Phase Extraction (SPE) |

| Animal Tissues | Bligh & Dyer | Solid-Phase Extraction (SPE) |

| Feces | Solvent Extraction | Solid-Phase Extraction (SPE) |

Derivatization Chemistry for Enhanced Chromatographic Separation and Mass Spectrometric Detection

Derivatization is a chemical modification of the analyte to improve its analytical characteristics. For sterols, which have low volatility and may lack a strong chromophore, derivatization is often essential for gas chromatography (GC) and can enhance detection in liquid chromatography-mass spectrometry (LC-MS). mdpi.commdpi.com

Silylation for GC-MS: This is the most common derivatization method for GC analysis of sterols. aocs.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the hydroxyl groups of sterols into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. aocs.orgmdpi.com This improves peak shape and response factors in GC. aocs.org

Dansylation for HPLC-MS: Derivatization with dansyl chloride can significantly increase the UV absorption and fluorescence of sterols, improving their detection by HPLC with UV or fluorescence detectors. nih.gov This modification also enhances ionization efficiency in electrospray ionization (ESI) mass spectrometry. nih.gov

Picolinoyl Ester and Carbamate Formation for LC-MS: Derivatization with reagents like 4-(dimethylamino)phenyl isocyanate (DMAPI) to form carbamates can improve the ionization yield of sterols in ESI-MS. researchgate.net Picolinoyl esters have also been used to enhance detection.

Common Derivatization Reagents for Sterol Analysis:

| Derivatization Reagent | Analytical Technique | Purpose |

| BSTFA, MSTFA | GC-MS | Increases volatility and thermal stability. aocs.orgmdpi.com |

| Dansyl Chloride | HPLC-UV/Fluorescence, LC-MS | Increases UV absorption and fluorescence, enhances ESI-MS ionization. nih.gov |

| DMAPI | LC-MS | Improves ionization yield in ESI-MS. researchgate.net |

Integration with Hyphenated Analytical Platforms for Comprehensive Sterol Profiling

The quantification of plant sterols (phytosterols) and their saturated derivatives, stanols, in complex biological matrices is a critical task in clinical and nutritional research. This compound, a deuterium-labeled internal standard, is indispensable for achieving accuracy and precision in these analyses. Its integration with hyphenated analytical platforms—techniques that couple a separation method with a detection method—allows for robust and reliable quantification by correcting for analyte losses during sample preparation and variations in instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for sterol analysis, valued for its high chromatographic resolution. This compound serves as an ideal internal standard in GC-MS protocols for quantifying neutral and acidic sterols in various samples, including fecal matter, to study sterol absorption and metabolism. researchgate.netrug.nlresearchgate.net

Protocols: A typical GC-MS protocol involves several key steps. First, the biological sample is subjected to saponification (alkaline hydrolysis) to release esterified sterols. The unsaponifiable matter, containing the free sterols, is then extracted using an organic solvent. researchgate.net To enhance volatility and thermal stability for gas chromatography, the hydroxyl group of the sterols and the internal standard is derivatized, most commonly to form trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). ncasi.org The derivatized extract is then injected into the GC-MS system. Chromatographic separation is typically achieved on a capillary column, such as a CPSil 19 column, which separates different sterol species based on their boiling points and interactions with the stationary phase. rug.nl

Data Interpretation: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification. nih.gov In this mode, the detector is set to monitor only a few specific mass-to-charge ratio (m/z) ions corresponding to the analyte of interest (e.g., sitostanol) and its deuterated internal standard (this compound). Because the internal standard is added at a known concentration at the beginning of the sample preparation, the ratio of the peak area of the endogenous analyte to the peak area of the internal standard can be used to calculate the precise concentration of the analyte, effectively correcting for any procedural losses. rug.nl

Table 1: Typical GC-MS Parameters for Sterol Analysis using a Deuterated Standard

| Parameter | Description |

|---|---|

| Sample Preparation | Saponification followed by liquid-liquid extraction. |

| Derivatization | Conversion to trimethylsilyl (TMS) ethers using BSTFA to increase volatility. ncasi.org |

| GC Column | Capillary columns such as CPSil 19 or equivalent non-polar to mid-polar columns. rug.nl |

| Injection Mode | Splitless injection to maximize sensitivity for trace-level analysis. |

| Carrier Gas | Helium or Hydrogen. |

| MS Ionization | Electron Ionization (EI). |

| MS Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for sterol analysis due to its high sensitivity, selectivity, and simpler sample preparation, which often does not require derivatization. usask.ca The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it co-elutes with the target analyte and compensates for matrix effects and instrument variability. nih.govmdpi.com

The primary goal of chromatography in an LC-MS/MS workflow is to separate the target analytes from other isomeric and isobaric interferences within the sample matrix. nih.govresearchgate.net Reversed-phase columns, particularly C18 columns, are commonly employed for the separation of sterols. mdpi.comresearchgate.net

A key aspect of using a deuterated internal standard is its chromatographic behavior relative to its non-deuterated counterpart. This compound has nearly identical physicochemical properties to endogenous sitostanol. Consequently, they exhibit almost identical retention times and co-elute from the LC column. mdpi.com While this lack of separation would be problematic for UV detectors, it is ideal for mass spectrometry, which can easily differentiate the two compounds based on their mass-to-charge ratios. The critical chromatographic challenge is not to separate the analyte from its internal standard, but to ensure they are both adequately resolved from other sterols like campesterol (B1663852) or stigmasterol (B192456), which could interfere with the analysis. researchgate.net Gradient elution with mobile phases such as methanol, acetonitrile, and isopropanol is often optimized to achieve the necessary separation. researchgate.net

Tandem mass spectrometry provides an exceptional degree of selectivity and is the key to differentiating the analyte from its deuterated standard. For sterol analysis, Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ionization source, as it efficiently generates protonated molecules that readily lose a water molecule, forming a characteristic [M+H-H₂O]⁺ precursor ion. usask.canih.govmdpi.com

The fragmentation pattern of this compound is identical to that of sitostanol, but all fragments containing the deuterium labels will appear at a mass four units higher (a +4 Da mass shift). nih.govsigmaaldrich.com This principle is exploited in Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). In an SRM experiment, a specific precursor ion is mass-selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is mass-selected in the third quadrupole before detection. This highly specific transition from precursor to product ion minimizes background noise and allows for precise quantification even at very low concentrations.

For sitostanol (MW ≈ 416.7), the [M+H-H₂O]⁺ precursor ion is m/z 399.4. For this compound (MW ≈ 420.7), the corresponding precursor is m/z 403.4. sigmaaldrich.comsigmaaldrich.com Collision-induced dissociation of these precursors yields characteristic product ions that are monitored for quantification.

Table 2: Illustrative SRM Transitions for Sitostanol and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|---|

| Sitostanol | 399.4 | 215.2 | Precursor: [M+H-H₂O]⁺. Product: Characteristic fragment from sterol ring cleavage. |

| This compound | 403.4 | 217.2 | Precursor: [M+H-H₂O]⁺. Product: Deuterated fragment from sterol ring cleavage (+2 Da from D on C5, C6). |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, quantified as its collision cross-section (CCS). clemson.eduresearchgate.net This technique is particularly powerful for separating isomeric compounds, including sterol epimers and regioisomers, which are often inseparable by chromatography alone. fit.edufrontiersin.org

In an LC-IMS-MS analysis of sterols, compounds are first separated by liquid chromatography. The eluted ions are then introduced into the ion mobility cell, where they are separated based on their drift time through a buffer gas under the influence of an electric field. Finally, the mobility-separated ions enter the mass spectrometer for mass analysis and detection.

Pharmacokinetic and Biotransformation Research Utilizing Sitostanol 5,6,22,23 D4 As a Tracer

Sterol Absorption and Distribution Studies in Model Systems

The use of Sitostanol-5,6,22,23-d4 as a tracer has been pivotal in elucidating the complex mechanisms of sterol absorption and distribution. Its virtual non-absorbability allows it to serve as a reliable benchmark against which the fate of other sterols can be measured. nih.govresearchgate.net

The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for the intestinal barrier, as these cells differentiate to form a polarized monolayer of enterocyte-like cells. plos.orgresearchgate.net Studies using this model system have been instrumental in dissecting the cellular machinery governing sterol transport. While sitostanol (B1680991) is known for its poor absorption, its interactions with cellular transport proteins are key to its cholesterol-lowering effect.

Research on Caco-2 cells has shown that plant stanols can influence the expression of genes involved in sterol transport. nih.govcambridge.org For instance, incubation of Caco-2 cells with sitostanol has been found to increase the gene expression of ATP-binding cassette transporter A1 (ABCA1), a protein involved in the efflux of cholesterol and other sterols from the cell. cambridge.orgcaldic.com This upregulation is mediated by the Liver X Receptor (LXR), a nuclear receptor that plays a central role in cholesterol homeostasis. nih.gov The activation of LXR by plant stanols like sitostanol leads to increased ABCA1 expression, which could promote the removal of sterols from intestinal cells. nih.govcambridge.org

Comparative uptake studies in Caco-2 cells demonstrate a clear hierarchy among different sterols. Sitostanol exhibits significantly lower uptake compared to cholesterol and even its unsaturated counterpart, sitosterol. plos.org This inherently low uptake, combined with active efflux mechanisms, contributes to its minimal absorption in the intestine. plos.org The Caco-2 model has also been crucial for developing and validating analytical methods, such as HPLC-APCI-MS, for the precise quantification of various sterols within the cells. researchgate.net

Table 1: Comparative Sterol Uptake in Differentiated Caco-2 Cells

| Sterol | Relative Uptake Efficiency | Key Transporters Implicated |

| Cholesterol | High | NPC1L1 (Influx), ABCG5/G8 (Efflux), ABCA1 (Efflux) |

| Sitosterol | Low | NPC1L1 (Influx), ABCG5/G8 (Efflux) |

| Sitostanol | Very Low | LXR-mediated ABCA1 (Efflux) |

This table is a composite representation based on findings from multiple studies. plos.orgnih.govcaldic.com

Animal models are essential for studying the in vivo fate of compounds. The use of deuterium-labeled tracers like this compound allows for precise tracking of the compound's distribution without the need for radioactive isotopes. nih.govd-nb.info

In a study using C57BL/6J mice, an oral gavage containing d4-sitostanol esters was administered to track its appearance in various tissues over time. d-nb.info Remarkably, d4-sitostanol was detected in the liver as early as 15 minutes post-gavage, even before a significant rise in serum concentrations, which became evident after 30-60 minutes. nih.govd-nb.info This rapid hepatic appearance was absent in lymph-cannulated mice, suggesting a very fast, lymph-mediated uptake pathway, potentially involving pre-formed chylomicrons. nih.gov

The distribution within the intestine followed the expected transit from proximal to distal segments, with concentrations increasing first in the duodenum, followed by the jejunum and ileum. d-nb.info These studies provide direct evidence that while the vast majority of sitostanol is not absorbed, a small fraction can enter the body and is rapidly processed by the liver. nih.govd-nb.info Studies in Abcg8 knockout mice, a model for sitosterolemia, showed a more than 6-fold enhancement in the lymphatic absorption of labeled sitostanol compared to wild-type mice, highlighting the critical role of the ABCG5/G8 transporter in limiting plant stanol absorption. nih.gov

Table 2: Hepatic Concentration of d4-Sitostanol in Mice Following Oral Gavage

| Time After Gavage (minutes) | Hepatic d4-Sitostanol Concentration (ng/mg tissue) |

| 0 | 0 |

| 15 | ~0.05 |

| 30 | ~0.08 |

| 60 | ~0.12 |

| 120 | ~0.15 |

| 240 | ~0.10 |

Data adapted from a study on C57BL/6J wild-type mice. d-nb.info

A primary application of this compound is as a non-absorbable fecal flow marker for accurately measuring the intestinal absorption of other lipids, particularly cholesterol. nih.govnih.govresearchgate.net The principle is that since the d4-sitostanol is not absorbed, the ratio of an absorbable labeled sterol (e.g., deuterium-labeled cholesterol) to d4-sitostanol in the diet versus in the feces can be used to calculate the precise absorption percentage of the target sterol. nih.govnih.gov

This stable isotope method has been rigorously validated against older techniques. In studies with monkeys, cholesterol absorption measured using [2H]-labeled cholesterol and this compound showed excellent agreement with results from the original method using radioactively labeled cholesterol and sitosterol. nih.gov The stability of the deuterium (B1214612) labels on both cholesterol and sitostanol throughout the intestinal transit was confirmed by analyzing their bacterial degradation products, ensuring the accuracy of the measurements. nih.gov

Furthermore, methods using sitostanol as a fecal flow marker have been shown to correlate strongly with those using the standard marker chromic oxide. researchgate.net The development of micro-methods based on this principle allows for simple, accurate, and high-throughput analysis of fecal sterols from small samples, making large-scale outpatient studies feasible. researchgate.net The use of this compound provides a safe and reproducible alternative to radioactive tracers, enabling research in diverse populations. nih.gov

Metabolic Fate and Biotransformation Profiling of this compound

While this compound is valued for its metabolic stability and lack of absorption, understanding its potential for biotransformation is crucial for validating its use as a tracer and for a complete toxicological profile.

The primary "metabolism" that sitostanol undergoes is not systemic but rather modification by gut microbiota in the intestinal lumen. The main bacterial metabolites of sterols are coprostanol and coprostanone, formed through the reduction of the double bond and oxidation of the hydroxyl group. nih.gov

When using this compound as a tracer, gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice. nih.govnih.govd-nb.info Researchers specifically monitor for the mass-to-charge ratios (m/z) corresponding to the intact deuterated molecule and its potential metabolites. Studies have confirmed that during intestinal passage, the deuterium labels on the this compound molecule remain stable and are retained in its corresponding bacterial conversion products. nih.gov This is a critical validation step, as it demonstrates that the deuterium atoms are not lost or exchanged, which would compromise the accuracy of the tracer method. The analysis confirms that the M+4 signature is preserved in the metabolic products found in feces, solidifying its role as a robust internal standard. nih.govnih.gov

Systemic biotransformation of sitostanol is extremely limited due to its poor absorption. However, the enzymatic pathways responsible for general sterol catabolism are well-characterized and could potentially act on any minuscule amounts of sitostanol that enter circulation. Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that are central to the metabolism of steroids, fatty acids, and xenobiotics. rug.nlebi.ac.uk

In bacteria such as Rhodococcus, which are capable of degrading sterols, the catabolic process is often initiated by a cytochrome P450-dependent hydroxylation of the sterol side chain. rug.nl Specifically, the enzyme CYP125 has been identified as catalyzing the initial 26-hydroxylation of cholesterol, which is a key step for side-chain degradation. rug.nl While this has not been demonstrated directly for this compound, it represents the most likely enzymatic pathway for the breakdown of the sterol skeleton if it were to occur. In mammals, CYP enzymes are also critical for converting cholesterol into bile acids and steroid hormones, and they play a role in detoxifying foreign compounds. ebi.ac.uk Any absorbed sitostanol would likely be a substrate for these hepatic enzyme systems, leading to hydroxylation and eventual excretion.

Excretion Routes and Sterol Balance Studies in Experimental Models

This compound is frequently employed as a non-absorbable marker to accurately measure the fecal excretion of neutral and acidic sterols. researchgate.net This methodology is foundational for sterol balance studies, which aim to quantify the amount of cholesterol and other sterols absorbed and eliminated by the body. researchgate.netnih.gov By administering a known amount of the deuterated sitostanol and measuring its concentration in fecal samples, researchers can correct for variations in intestinal transit time and sample collection, thereby obtaining a precise measure of daily fecal output. researchgate.netrug.nlscribd.com

In experimental models, this technique has been instrumental in understanding the pathways of cholesterol and phytosterol excretion. rug.nlscribd.com For instance, studies have utilized this compound to investigate the impact of various interventions on sterol absorption and excretion. nih.govahajournals.org Research in both human and animal models has demonstrated that fecal neutral sterols originate from three main sources: unabsorbed dietary cholesterol, endogenous cholesterol from the body's rapidly mixing pool, and newly synthesized cholesterol that is not labeled. ahajournals.org The use of deuterated tracers like this compound allows for the differentiation and quantification of these sources. ahajournals.org

Below is an interactive table summarizing data from a study that used this compound to assess sterol absorption in healthy volunteers and patients with phytosterolemia.

Investigation of Kinetic Isotope Effects (KIE) in Steroid Metabolism

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions in a molecule like sitostanol can influence the rate of chemical reactions involving the cleavage of the carbon-deuterium (C-D) bond. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzymatic reaction mechanisms. nih.govnih.govlibretexts.org

Theoretical Considerations of Deuterium Substitution on Reaction Rates

The theoretical basis for the KIE lies in the difference in zero-point vibrational energy between a C-H and a C-D bond. wikipedia.org The C-D bond is stronger and has a lower zero-point energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to its protiated counterpart. researchgate.netresearchgate.net The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) provides insight into the rate-determining step of a reaction. A significant primary KIE (typically >2) suggests that the C-H bond cleavage is part of the rate-limiting step. nih.govresearchgate.net

In the context of steroid metabolism, many reactions are catalyzed by cytochrome P450 (P450) enzymes and involve the breaking of C-H bonds. nih.govresearchgate.net The presence of a deuterium KIE in a P450-catalyzed reaction is strong evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov

Experimental Design for KIE Determination in Biological Systems

Determining KIEs in biological systems requires careful experimental design. Two main approaches are commonly used:

Non-competitive (Intermolecular) Experiments: In this design, the reaction rates are measured separately for the protiated and deuterated substrates under identical conditions. wikipedia.org The KIE is then calculated as the ratio of the two rates. While conceptually straightforward, this method can be challenging due to the difficulty of precisely replicating experimental conditions. wikipedia.org

Competitive (Intramolecular or Intermolecular) Experiments: These experiments involve reacting a mixture of the protiated and deuterated substrates simultaneously. nih.govwikipedia.org The ratio of the products formed is then measured, typically using mass spectrometry. nih.gov This approach is often more precise as both reactions occur under the exact same conditions. wikipedia.org

For studying steroid metabolism, competitive experiments are particularly useful. nih.govansto.gov.au For example, a mixture of protiated and deuterated cholesterol can be administered to an in vitro enzyme system or an animal model. ansto.gov.au The ratio of the oxidized products can then be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the KIE. ansto.gov.au The absence of a significant KIE in such an experiment would indicate that C-H bond cleavage is not the rate-determining step in the oxidation reaction. ansto.gov.au

The following table presents data from a study on the kinetic isotope effect in the enzymatic dehydrogenation of a 3-ketosteroid, illustrating the kind of data generated in such experiments.

Mechanistic Investigations and Physiological Role Elucidation with Sitostanol 5,6,22,23 D4

Research on Intestinal Sterol Transport Mechanisms.nih.govuni-bonn.denih.gov

The intestinal absorption of sterols is a complex process involving multiple transport proteins. Sitostanol-5,6,22,23-d4 has been instrumental in elucidating the roles of these transporters and the dynamics of sterol movement within the gut lumen.

Interactions with Sterol Transporters (e.g., ABCG5/ABCG8, NPC1L1).

Research utilizing this compound has provided significant insights into the function of key intestinal sterol transporters. The ATP-binding cassette (ABC) transporters ABCG5 and ABCG8 work in concert to limit the absorption of plant sterols and promote the excretion of both cholesterol and plant sterols from enterocytes back into the intestinal lumen. nih.govmdpi.com Studies in mouse models lacking ABCG5 and ABCG8 have shown a profound accumulation of plant sterols, highlighting the critical role of this transporter complex in preventing systemic phytosterol accumulation. nih.gov

The Niemann-Pick C1-Like 1 (NPC1L1) protein is another crucial transporter, responsible for the uptake of cholesterol and other sterols from the intestinal lumen into the enterocytes. mdpi.commdpi.com The low absorption rates of phytosterols (B1254722) like sitostanol (B1680991) are attributed to their low affinity for NPC1L1 and high interaction with the efflux transporter ABCG5/G8. mdpi.com Studies have shown that the absence of NPC1L1 can prevent the accumulation of plant sterols, confirming its essential role in the initial uptake process. nih.gov

Cellular Sterol Homeostasis and Intermediary Metabolism Research

Beyond its role in the gut, this compound is a valuable tool for investigating how phytostanols influence cellular processes related to sterol balance and membrane characteristics.

Impact on Cholesterol Synthesis Regulation in Model Systems.nih.govnih.gov

The body maintains a tight regulation of cholesterol levels, and the inhibition of cholesterol absorption can trigger a compensatory increase in endogenous cholesterol synthesis. mdpi.com However, studies using sitostanol have shown that this compensatory response may not always be significant. nih.govresearchgate.net Research in hamsters has indicated that sitostanol-induced decreases in cholesterol absorption can occur independently of changes in the gene expression of intestinal sterol transporters. nih.gov The precise mechanisms by which phytostanols modulate the complex feedback loops governing cholesterol synthesis are an active area of investigation, with studies pointing to the involvement of sterol regulatory element-binding proteins (SREBPs). nih.gov

Modulation of Lipid Raft Composition and Membrane Fluidity (as a model for phytostanols).

Lipid rafts are specialized microdomains within cell membranes enriched in cholesterol and sphingolipids, playing a crucial role in cellular signaling. d-nb.infonih.gov As structural analogs of cholesterol, phytostanols can be incorporated into these rafts, potentially altering their composition and function. This can impact the fluidity of the cell membrane and the activity of raft-associated proteins and signaling pathways. d-nb.info While direct studies on this compound's effect on lipid rafts are limited, its use as a tracer for phytostanol incorporation provides a means to investigate these subtle but significant cellular modifications.

Role as a Reference for Endogenous Sterol Quantitation in Research Studies.nih.govmdpi.commdpi.comfao.orgucl.ac.uksigmaaldrich.comsemanticscholar.orgaocs.orguva.nlnih.gov

The use of deuterated sitostanol as a non-absorbable marker has been validated and is considered a safe and reproducible method, eliminating the need for radioactive isotopes. nih.gov This has been particularly beneficial in human studies, including those involving women of child-bearing age. nih.gov

Table of Research Findings Using this compound

| Research Area | Key Finding |

|---|---|

| Intestinal Sterol Transport | Used as a non-absorbable marker to quantify the absorption of other sterols like cholesterol, campesterol (B1663852), and sitosterol. nih.govresearchgate.net |

| Cholesterol Absorption Measurement | A key component of the dual-isotope method for determining fractional cholesterol absorption in humans. ahajournals.org |

| Fecal Sterol Excretion | Serves as a reliable fecal flow marker to calculate the daily excretion rates of neutral and acidic sterols. ahajournals.org |

| Phytosterolemia Research | Helped determine that patients with phytosterolemia have a generally increased absorption of various sterols. nih.govresearchgate.net |

| Method Validation | Compared favorably with traditional radioactive markers for measuring cholesterol absorption, offering a safer alternative. nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sitostanol |

| Cholesterol |

| Campesterol |

| Stigmasterol (B192456) |

| Campestanol |

| Coprostanol |

| Coprostanone |

| Lathosterol |

| Desmosterol |

| Brassicasterol |

| Fucosterol |

| Spinasterol |

| Epicoprostanol |

| Betulin |

| Cycloartenol |

| Ergosterol |

| Lithocholic acid |

| Deoxycholic acid |

| Chenodeoxycholic acid |

| Hyodeoxycholic acid |

| Ursodeoxycholic acid |

Future Research Directions and Emerging Applications of Sitostanol 5,6,22,23 D4

Development of Next-Generation Analytical Platforms for Deuterated Sterols

The analysis of deuterated sterols like Sitostanol-5,6,22,23-d4 is foundational to its utility in research. While current methods, predominantly gas chromatography-mass spectrometry (GC-MS), are effective, the future lies in developing more advanced analytical platforms. rug.nlresearchgate.net These next-generation platforms will likely focus on several key areas:

Enhanced Sensitivity and Specificity: The development of analytical techniques with higher sensitivity is crucial for detecting the very low concentrations of sitostanol (B1680991) that are absorbed and distributed in various tissues. nih.gov Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offer significant advantages in this regard. nih.gov

High-Throughput Analysis: As research questions become more complex, the need for high-throughput analytical methods increases. nih.gov Automating sample preparation and data analysis will be essential for handling the large sample numbers generated in multi-omics studies and large-scale clinical trials. nih.govuni-due.de

Multi-Attribute Monitoring: Future platforms will aim to simultaneously measure a wide range of deuterated and non-deuterated sterols and their metabolites in a single analytical run. nih.gov This will provide a more comprehensive picture of sterol metabolism.

Advanced Data Analytics: The integration of sophisticated data analytics and machine learning algorithms will be critical for interpreting the complex datasets generated by these new platforms. nih.gov

A comparison of current and potential future analytical techniques is presented below:

| Feature | Current Methods (e.g., GC-MS) | Next-Generation Platforms (e.g., LC-MS/MS, High-Resolution MS) |

| Sensitivity | Good, but can be limited for trace amounts. | Excellent, allowing for detection of very low concentrations. |

| Specificity | High, especially with selected ion monitoring. | Very high, with the ability to distinguish between structurally similar compounds. |

| Throughput | Moderate, often requires extensive sample preparation. | High, with potential for full automation. |

| Comprehensiveness | Typically targets a limited number of analytes. | Capable of measuring a broad spectrum of sterols and their metabolites simultaneously. |

Application in Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Studies

To gain deeper insights into the cellular and molecular mechanisms of sitostanol action, researchers are turning to advanced in vitro and ex vivo model systems. This compound is particularly valuable in these systems as it allows for precise tracking of the compound's movement and effects.

Organoid Cultures: Intestinal organoids, which mimic the structure and function of the human intestine, provide a powerful platform to study the absorption and transport of this compound. biorxiv.org These models can help elucidate the specific transporters and pathways involved in its uptake and efflux.

Co-culture Systems: Establishing co-cultures of different cell types, such as intestinal cells and immune cells, can help investigate the interactions between sitostanol and the gut immune system.

Perfused Organ Systems: Ex vivo perfusion of organs like the liver allows for the study of hepatic metabolism of this compound in a controlled environment, providing insights into its biotransformation and effects on hepatic gene expression.

Integration with Multi-Omics Technologies (e.g., Lipidomics, Metabolomics) for Systems-Level Understanding

The true potential of this compound will be realized through its integration with multi-omics technologies. frontiersin.orgspringermedizin.de This approach allows for a holistic, systems-level understanding of the biological effects of plant stanols.

Lipidomics: By combining the use of this compound with comprehensive lipid profiling, researchers can investigate how plant stanols influence the entire lipidome of a cell or organism. mdpi.comacs.org This can reveal novel interactions and metabolic pathways affected by sitostanol.

Metabolomics: Untargeted metabolomics can identify broader metabolic changes that occur in response to sitostanol consumption. mdpi.comfrontiersin.org The use of deuterated sitostanol helps to distinguish its direct metabolic products from other metabolic shifts.

Transcriptomics and Proteomics: Correlating changes in the transcriptome and proteome with the metabolic fate of this compound can provide a comprehensive view of the molecular networks regulated by plant stanols.

Table of Research Applications Integrating this compound with Multi-Omics:

| Omics Technology | Research Question | Potential Insights |

| Lipidomics | How does sitostanol alter the composition of cellular membranes and lipid droplets? | Understanding the mechanisms of cholesterol displacement and effects on lipid signaling. mdpi.comacs.org |

| Metabolomics | What are the downstream metabolic consequences of sitostanol ingestion? | Identification of novel biomarkers and metabolic pathways influenced by plant stanols. frontiersin.org |

| Transcriptomics | Which genes are up- or down-regulated in response to sitostanol exposure? | Elucidation of the genetic control of sterol metabolism and transport. d-nb.info |

| Proteomics | Which proteins are differentially expressed or modified following sitostanol treatment? | Identification of key protein players in the biological response to plant stanols. |

Expansion into Pre-clinical Pharmacological Research for Mechanistic Insights (non-clinical efficacy)

While plant stanols are primarily known for their cholesterol-lowering effects, there is growing interest in their other potential pharmacological activities. This compound can be a valuable tool in pre-clinical research to investigate these effects and their underlying mechanisms.

Anti-inflammatory Effects: Studies can utilize this compound to determine its distribution in inflammatory cells and tissues and to investigate its impact on inflammatory signaling pathways.

Anti-cancer Properties: The use of labeled sitostanol in cancer cell models and animal models of cancer can help to clarify its uptake, metabolism, and mechanism of action in tumor tissues.

Neuroprotective Effects: Given the importance of cholesterol homeostasis in the brain, this compound could be used to study the potential effects of plant stanols on brain cholesterol metabolism and neuronal function. science.gov

The use of this compound in these pre-clinical studies will be crucial for establishing a clear link between the compound's presence in a particular tissue and its observed pharmacological effect, thereby providing important mechanistic insights beyond simple efficacy studies. nih.govnih.gov

Q & A

Q. What are the key safety considerations when handling Sitostanol-5,6,22,23-d4 in laboratory settings?

this compound poses risks including acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A), and potential organ toxicity (e.g., liver, respiratory system) . Researchers must implement strict safety protocols:

- Use PPE (gloves, lab coats, eye protection) and ensure adequate ventilation to avoid inhalation or contact.

- In case of skin exposure, wash immediately with soap and water; for eye contact, rinse with flowing water for ≥15 minutes .

- Store the compound away from heat and moisture, and avoid dust formation to minimize inhalation risks .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological validation should include:

- Chromatographic analysis : Use HPLC or GC-MS to confirm purity and isotopic labeling efficiency.

- Spectroscopic characterization : Employ -NMR and -NMR to confirm deuterium incorporation at positions 5,6,22,23. Mass spectrometry (HRMS) can validate molecular weight (416.7226 g/mol) .

- Cross-reference with deuterated solvent blanks to rule out contamination .

Q. What experimental controls are essential when studying this compound’s cholesterol-lowering effects?

- Negative controls : Use non-deuterated sitostanol to isolate isotopic effects on biological activity.

- Positive controls : Include statins or other established cholesterol inhibitors.

- Dose-response studies : Test multiple concentrations to establish efficacy thresholds and avoid non-linear effects .

Advanced Research Questions

Q. How can isotopic labeling (deuteration at 5,6,22,23 positions) influence Sitostanol’s metabolic stability or bioavailability?

Deuteration may alter pharmacokinetics by slowing CYP450-mediated metabolism due to the kinetic isotope effect. To assess this:

Q. How should researchers resolve contradictory data on Sitostanol derivatives’ efficacy across different experimental models?

Contradictions may arise from species-specific absorption pathways or assay conditions. Mitigate this by:

- Standardizing in vitro models : Use Caco-2 cells for intestinal uptake studies and HepG2 for hepatic metabolism to ensure consistency .

- Meta-analysis : Apply statistical tools (e.g., ANOVA, t-tests) to compare datasets, identifying variables like lipid matrix composition or bile acid concentrations that modulate efficacy .

Q. What advanced techniques can elucidate the mechanism of this compound’s interaction with cholesterol transporters?

- Surface plasmon resonance (SPR) : Measure binding affinity to NPC1L1 or ABCG5/G8 transporters.

- Cryo-EM : Resolve structural changes in transporter proteins upon sitostanol binding.

- Isotope tracing : Use -labeled cholesterol in co-culture systems to track competitive inhibition dynamics .

Methodological Best Practices

Q. How to design a reproducible protocol for synthesizing this compound?

- Document reaction conditions (temperature, solvent, catalyst) in detail, including deuterium source (e.g., DO or deuterated precursors).

- Validate each step with intermediate characterization (e.g., TLC, IR) and share raw data in supplementary materials for peer validation .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in animal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products